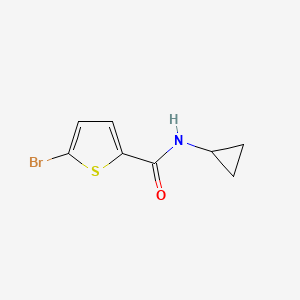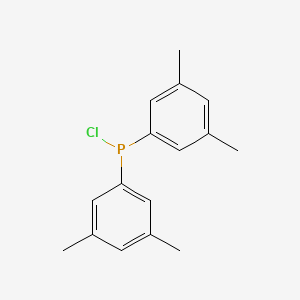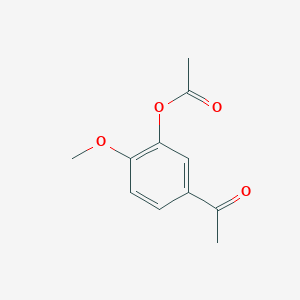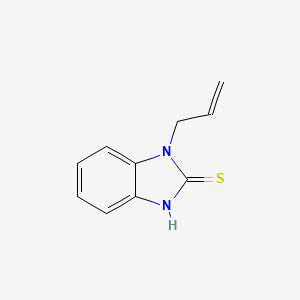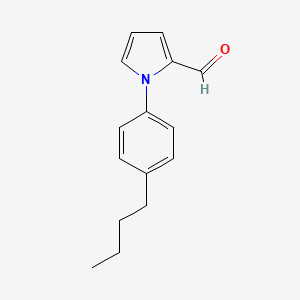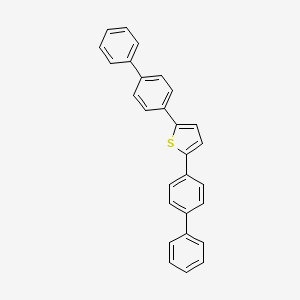
Acide 6-méthoxy-4,7-diméthyl-1H-indole-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid, also known as 6-MeODMT, is an indole-based chemical compound found in several plants, fungi, and animals. It is a derivative of the neurotransmitter serotonin, and is structurally similar to the psychedelic drug dimethyltryptamine (DMT). 6-MeODMT has recently been studied for its potential therapeutic applications, and has been found to possess a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthèse des alcaloïdes
Les dérivés de l'indole, tels que l'acide 6-méthoxy-4,7-diméthyl-1H-indole-2-carboxylique, sont des motifs répandus présents dans certains alcaloïdes . Ils jouent un rôle important en biologie cellulaire et ont suscité un intérêt croissant pour leur application en tant que composés biologiquement actifs pour le traitement de divers troubles .
Traitement du cancer
Les dérivés de l'indole ont montré un potentiel dans le traitement des cellules cancéreuses . Ils présentent diverses propriétés biologiques vitales, tant naturelles que synthétiques .
Applications antimicrobiennes
Les dérivés de l'indole ont été utilisés dans le traitement des infections microbiennes . Leurs propriétés biologiques les rendent efficaces contre une variété de microbes .
Traitement de l'hypertension artérielle
Certains alcaloïdes de l'indole, comme la résérpine, sont utilisés dans le traitement de l'hypertension artérielle . Cela met en évidence le potentiel des dérivés de l'indole dans les traitements cardiovasculaires .
Traitement des troubles mentaux
La résérpine, un alcaloïde de l'indole, est également utilisée dans le traitement de l'agitation sévère chez les patients atteints de troubles mentaux . Cela suggère que les dérivés de l'indole pourraient avoir des applications en neurologie et en santé mentale .
Activité anti-VIH
Certains dérivés de l'indole ont montré un potentiel en tant qu'agents anti-VIH . Par exemple, des dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène ont été synthétisés et criblés pour leur activité anti-VIH .
Synthèse de l'alcaloïde pyrrolizidine
L'this compound peut être utilisé comme réactif pour la synthèse de l'alcaloïde pyrrolizidine (±)-trachélanthamidine .
Préparation stéréosélective d'analogues de la rénieramycine G
Ce composé peut également être utilisé comme réactif pour la préparation stéréosélective d'analogues de la rénieramycine G .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives, it can be inferred that the effects would be diverse and depend on the specific biological activity and the target of action .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tryptophan dioxygenase, an enzyme involved in the catabolism of tryptophan . This inhibition can lead to increased levels of tryptophan and its metabolites, which can have various physiological effects. Additionally, 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid has been shown to bind to certain receptors, influencing cellular signaling pathways .
Cellular Effects
The effects of 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of cell death depending on the cellular context . Its impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to tryptophan dioxygenase inhibits the enzyme’s activity, leading to increased tryptophan levels . Additionally, it can activate or inhibit various signaling pathways by interacting with receptors on the cell surface . These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
The effects of 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid is involved in several metabolic pathways. It interacts with enzymes such as tryptophan dioxygenase, influencing the catabolism of tryptophan . This interaction can lead to changes in the levels of tryptophan metabolites, which can have various physiological effects. Additionally, the compound can affect metabolic flux and the levels of other metabolites, further influencing cellular function .
Transport and Distribution
The transport and distribution of 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via amino acid transporters and bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic Acid is localized to specific subcellular compartments, which can affect its activity and function. It has been found to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, further influencing its cellular effects .
Propriétés
IUPAC Name |
6-methoxy-4,7-dimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-4-10(16-3)7(2)11-8(6)5-9(13-11)12(14)15/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGEWKNQXYASD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=C(N2)C(=O)O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

